molecular formula C15H10Cl2O B2884749 2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-benzene CAS No. 1260807-80-4

2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-benzene

Cat. No. B2884749
M. Wt: 277.14
InChI Key: MQVYHTSEIADBTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-benzene, also known as 2,4-DCPE, is an aromatic compound which has been the focus of many scientific studies due to its potential applications in various fields. 2,4-DCPE is a synthetic compound that can be synthesized through several methods, and has been used in a number of research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.

Scientific Research Applications

Polymer Synthesis and Applications Research demonstrates the utilization of compounds with ethynyl and phenoxymethyl groups in the synthesis of high-molecular-weight poly(p-phenyleneethynylenes) via alkyne metathesis, showcasing applications in creating fluorescent polymers and materials with specific electronic properties (L. Kloppenburg et al., 1999). Another study explores the synthesis of hyperbranched conjugated poly(tetraphenylethene) highlighting its potential in optical limiting and explosive detection due to its aggregation-induced emission properties (Rongrong Hu et al., 2012).

Organic Synthesis and Catalysis Investigations into the synthesis of bis(trimethylstannyl)aryl compounds through an SRN1 mechanism reveal the utility of certain phenoxymethyl-substituted benzenes as intermediates in creating bidentate Lewis acids, which play crucial roles in catalytic processes (A. Chopa et al., 2002). Additionally, polymorphism studies of van der Waals host molecules suggest that derivatives of phenoxymethyl-benzene can form complex solvates with potential implications in material sciences and drug delivery systems (S. Bhattacharya et al., 2013).

Environmental and Health Impact A study on the formation of novel disinfection by-products from the chlorination of UV filters in swimming pool water, including derivatives of benzophenone, highlights the potential environmental and health impacts of chlorophenols and related compounds, indicating the importance of understanding the transformation products of chemical compounds used in consumer products (Xuefeng Sun et al., 2019).

properties

IUPAC Name

2,4-dichloro-1-[(3-ethynylphenoxy)methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O/c1-2-11-4-3-5-14(8-11)18-10-12-6-7-13(16)9-15(12)17/h1,3-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVYHTSEIADBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-benzene

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